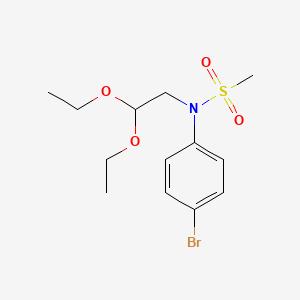
N-(4-Bromophenyl)-N-(2,2-diethoxyethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromophenyl)-N-(2,2-diethoxyethyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N-(2,2-diethoxyethyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline, 2,2-diethoxyethanol, and methanesulfonyl chloride.
Reaction Conditions:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-N-(2,2-diethoxyethyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the sulfonamide moiety.
Hydrolysis: The diethoxyethyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.
Major Products
Substitution: Products with different substituents on the phenyl ring.
Oxidation: Oxidized forms of the sulfonamide moiety.
Reduction: Reduced forms of the sulfonamide moiety.
Hydrolysis: Products with hydrolyzed diethoxyethyl groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-N-(2,2-diethoxyethyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The bromophenyl group and sulfonamide moiety are key functional groups that contribute to its activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N-(2,2-diethoxyethyl)methanesulfonamide
- N-(4-Fluorophenyl)-N-(2,2-diethoxyethyl)methanesulfonamide
- N-(4-Methylphenyl)-N-(2,2-diethoxyethyl)methanesulfonamide
Uniqueness
N-(4-Bromophenyl)-N-(2,2-diethoxyethyl)methanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the bromophenyl group, diethoxyethyl group, and methanesulfonamide moiety provides distinct chemical properties that differentiate it from similar compounds.
Properties
CAS No. |
88131-50-4 |
|---|---|
Molecular Formula |
C13H20BrNO4S |
Molecular Weight |
366.27 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-(2,2-diethoxyethyl)methanesulfonamide |
InChI |
InChI=1S/C13H20BrNO4S/c1-4-18-13(19-5-2)10-15(20(3,16)17)12-8-6-11(14)7-9-12/h6-9,13H,4-5,10H2,1-3H3 |
InChI Key |
RSIYQZCMJCLEKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN(C1=CC=C(C=C1)Br)S(=O)(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















